Electron-Withdrawing Potency of the 4-Nitrophenyl Substituent Distinguishes This Compound from 4-H and 4-CH₃ Analogs
The 4-nitrophenyl substituent on this compound exerts a strong electron-withdrawing effect (Hammett σₚ = +0.778) that is absent in the unsubstituted phenyl analog (4,4-dimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol, σₚ = 0.00) and reversed in the 4-methylphenyl analog (σₚ = -0.17). This difference alters the electron density on the dihydropyrimidine ring and the thione sulfur, as evidenced by the computed XLogP3-AA value of 2.1 for the target compound versus predicted higher lipophilicity for the 4-H analog [1]. In Biginelli-derived dihydropyrimidine-2-thiones, the presence of a para-nitro group on the N1-aryl ring has been shown to enhance antimicrobial potency: compound 75 in a published series, bearing a para-nitro substituent, exhibited MIC values of 12.5 μg/mL against E. coli, K. pneumoniae, P. aeruginosa, S. typhi, and S. aureus, outperforming ciprofloxacin [2].
Reported MIC 12.5 μg/mL (class analog 75)
| Evidence Dimension | Electronic effect of N1-aryl substituent on biological activity |
|---|---|
| Target Compound Data | Hammett σₚ (NO₂) = +0.778; XLogP3-AA = 2.1 |
| Comparator Or Baseline | 4-H analog: σₚ = 0.00; 4-CH₃ analog: σₚ = -0.17. Class-level: para-NO₂ DHPM-thiones (e.g., compound 75): MIC = 12.5 μg/mL against Gram-negative and Gram-positive bacteria |
| Quantified Difference | σₚ difference of +0.778 vs 0.00; MIC of class analog 75 is more potent than ciprofloxacin against multiple strains |
| Conditions | Hammett σₚ values from literature; antimicrobial MIC determined by broth dilution assay against ATCC bacterial strains [2] |
Why This Matters
The electron-withdrawing nitro group is a critical determinant of target binding affinity in DHPM-based DHFR and Eg5 inhibitors; procurement of the non-nitrated analog would predictably yield reduced potency in these target classes.
- [1] PubChem. Compound Summary: 4,4-Dimethyl-1-(4-nitrophenyl)-1,4-dihydropyrimidine-2-thiol. CID 25220130. Computed XLogP3-AA = 2.1. View Source
- [2] de Fátima, Â., Braga, T. C., Neto, L. da S., Terra, B. S., Oliveira, B. G. F., da Silva, D. L., & Modolo, L. V. (2015). A mini-review on Biginelli adducts with notable pharmacological properties. Journal of Advanced Research, 6(3), 363–373. (Compounds 75 & 76, MIC data against multiple bacterial strains). View Source
